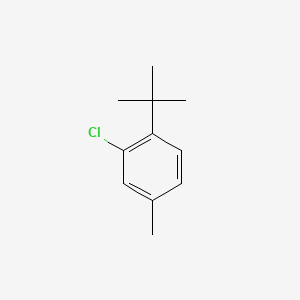
D-Fructose, (2,4-dinitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose, (2,4-dinitrophenyl)hydrazone is a derivative of D-fructose, a simple sugar, and 2,4-dinitrophenylhydrazine. This compound is formed through the reaction of D-fructose with 2,4-dinitrophenylhydrazine, resulting in a hydrazone derivative. The chemical formula of this compound is C12H16N4O9 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose, (2,4-dinitrophenyl)hydrazone involves the reaction of D-fructose with 2,4-dinitrophenylhydrazine under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl group of D-fructose, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods: This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Fructose, (2,4-dinitrophenyl)hydrazone primarily undergoes condensation reactions with carbonyl compounds. It can also participate in nucleophilic addition reactions due to the presence of the hydrazone functional group .
Common Reagents and Conditions: The common reagents used in reactions involving this compound include acids (such as sulfuric acid) to catalyze the reaction and solvents like methanol for dissolution. The reactions typically occur under mild heating to facilitate the formation of the hydrazone derivative .
Major Products: The major product formed from the reaction of this compound with carbonyl compounds is the corresponding hydrazone derivative. This product is often characterized by its distinct melting point and crystalline structure .
Wissenschaftliche Forschungsanwendungen
D-Fructose, (2,4-dinitrophenyl)hydrazone is widely used in analytical chemistry for the detection and quantification of carbonyl compounds. It serves as a derivatizing agent, forming stable hydrazone derivatives that can be easily analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry . In biological research, it is used to study the metabolism of sugars and the formation of advanced glycation end-products (AGEs) in diabetic conditions .
Wirkmechanismus
The mechanism of action of D-Fructose, (2,4-dinitrophenyl)hydrazone involves the nucleophilic addition of the hydrazine moiety to the carbonyl group of D-fructose, followed by the elimination of water to form the hydrazone derivative. This reaction is facilitated by acidic conditions, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Glucose, (2,4-dinitrophenyl)hydrazone
- Acetaldehyde, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
Uniqueness: D-Fructose, (2,4-dinitrophenyl)hydrazone is unique due to its specific interaction with D-fructose, a ketohexose, compared to other similar compounds that react with different carbonyl-containing molecules. This specificity allows for targeted analysis and research applications related to fructose metabolism and its derivatives .
Eigenschaften
CAS-Nummer |
54538-24-8 |
|---|---|
Molekularformel |
C12H16N4O9 |
Molekulargewicht |
360.28 g/mol |
IUPAC-Name |
(2R,3S,4R,5Z)-5-[(2,4-dinitrophenyl)hydrazinylidene]hexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C12H16N4O9/c17-4-8(11(20)12(21)10(19)5-18)14-13-7-2-1-6(15(22)23)3-9(7)16(24)25/h1-3,10-13,17-21H,4-5H2/b14-8-/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
WVGFITUPUJHJSU-OOEHGHPOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



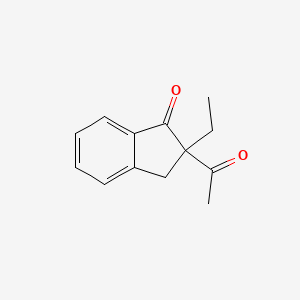
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
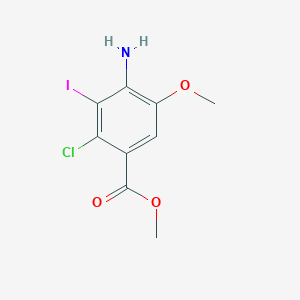
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
![7-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13982367.png)
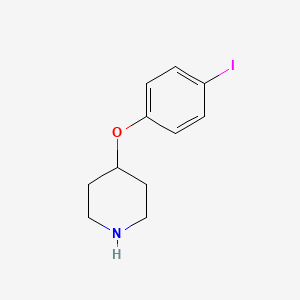
![(R)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13982378.png)
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyrimidine-2-carbonitrile](/img/structure/B13982385.png)


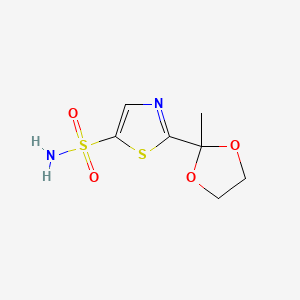
![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13982404.png)
